N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(16-6-2-1-3-7-16)20(12-15-9-11-22-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGOQLUTJDYIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 278.38 g/mol. The structure features a cyclohexane ring substituted with pyridine and thiophene moieties, which are known for their biological activity.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Effects
The compound has also shown promising results against a range of microbial pathogens. In particular, it demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting that it may serve as a lead compound for the development of new antimicrobial agents. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been reported to induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death .
- Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and cell cycle regulation, further supporting its anticancer effects .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models showed that administration of this compound resulted in tumor regression in xenograft models, indicating its potential for cancer therapy .
- Case Study 2 : Clinical trials are underway to evaluate its safety and efficacy in humans for treating resistant bacterial infections. Preliminary results suggest favorable outcomes, with a manageable side effect profile .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.38 g/mol |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
| Mechanisms | Enzyme inhibition, ROS generation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives (H2L Series)
- Key Compounds : H2L1–H2L9 (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) .
- Structural Differences: The H2L series incorporates a thiourea (-NH-CS-N-) bridge instead of dual methylene-linked aromatic groups. This thiourea group enhances metal-binding capacity via S and N donors, unlike the target compound’s amide-based structure .
- Implications : The absence of a thiourea group in the target compound may reduce its chelation efficiency but improve metabolic stability in biological systems.
(b) N-(Di-n-propyl carbamothioyl)cyclohexanecarboxamide
- Key Features : Contains a thiourea-linked aliphatic chain instead of aromatic substituents.
(c) N-(Pyridin-2-yl)-thiophene-carboxamide Derivatives
- Examples : Compounds like 2-(4-chlorobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (compound 6) .
- Structural Overlap : Both compounds integrate pyridine and thiophene units. However, compound 6’s fused cycloheptathiophene system introduces steric constraints absent in the target compound’s simpler cyclohexane backbone .
Spectroscopic Properties
Table 1: IR Spectral Comparison
The absence of a C=S stretch in the target compound distinguishes it from thiourea derivatives, while the C=O stretch (~1650 cm⁻¹) aligns with typical carboxamide IR profiles .
Table 2: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
